molecular formula C22H31ClN2O2 B4406176 1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride

1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride

Cat. No. B4406176
M. Wt: 390.9 g/mol
InChI Key: KMHFUEOYFQPNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPPB is a piperazine derivative that has been found to have a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by inhibiting its reuptake. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, this compound may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that is involved in promoting the growth and survival of neurons, and has been implicated in the pathophysiology of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride in lab experiments is its selectivity for the serotonin transporter, which means that it is less likely to have off-target effects. However, one limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.

Future Directions

There are several potential future directions for research on 1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride. One area of interest is its potential use as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of more selective and potent derivatives of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its long-term effects.

Scientific Research Applications

1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its use as a potential treatment for depression and anxiety disorders. In a study published in the Journal of Psychopharmacology, this compound was found to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

1-methyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.ClH/c1-23-14-16-24(17-15-23)13-7-8-18-25-21-11-5-6-12-22(21)26-19-20-9-3-2-4-10-20;/h2-6,9-12H,7-8,13-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHFUEOYFQPNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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